N,N-Dimethylisobutyramide

Description

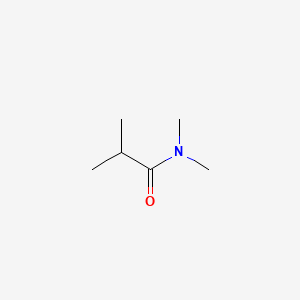

Structure

3D Structure

Propriétés

IUPAC Name |

N,N,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)6(8)7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMIHVHJTLPVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287892 | |

| Record name | N,N,2-Trimethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21678-37-5 | |

| Record name | Dimethylisobutyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21678-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 53151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021678375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21678-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,2-Trimethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, N,N,2-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of N,N-Dimethylisobutyramide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Versatile N,N-Disubstituted Amide

N,N-Dimethylisobutyramide, also known by its systematic IUPAC name N,N,2-trimethylpropanamide, is an N,N-disubstituted amide that serves as a valuable building block in organic synthesis.[1][2] As a member of the tertiary amide family, its physical properties are dictated by a unique interplay of molecular structure, polarity, and intermolecular forces, distinct from its primary and secondary amide counterparts. This guide provides an in-depth analysis of these properties, offering both foundational data and the scientific context necessary for its effective application in laboratory and industrial settings.

The absence of a hydrogen atom on the nitrogen grants this compound specific characteristics, such as a lower boiling point compared to amides of similar molecular weight that can participate in hydrogen bonding. Its utility has been noted in the preparation of reactive intermediates like 1-chloro-N,N,2-trimethylpropenylamine.[1][2] A thorough understanding of its physical parameters—from boiling point and density to its spectroscopic signature—is paramount for optimizing reaction conditions, ensuring purity, and establishing safe handling protocols. This document serves as a centralized resource for such critical data and methodologies.

Chemical Identity and Structure

A precise understanding of a compound begins with its fundamental identifiers and molecular structure.

| Identifier | Value | Source(s) |

| IUPAC Name | N,N,2-trimethylpropanamide | [3] |

| Synonym(s) | N,N,2-Trimethylpropionamide | |

| CAS Number | 21678-37-5 | [3][4] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Linear Formula | (CH₃)₂CHCON(CH₃)₂ | [4] |

| Molecular Weight | 115.17 g/mol | [4] |

| SMILES String | CC(C)C(=O)N(C)C | [3] |

| InChI Key | GXMIHVHJTLPVKL-UHFFFAOYSA-N | [3] |

Core Physical and Chemical Properties

The utility of this compound in a research or development context is fundamentally linked to its physical characteristics. These properties influence its behavior as a solvent, reagent, and its requirements for purification and storage.

Summary of Physical Data

The following table consolidates the key quantitative physical properties of this compound.

| Property | Value | Conditions | Source(s) |

| Physical Form | Liquid | Ambient Temperature | [5] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][3][5] | |

| Boiling Point | 175-176 °C | 744 mmHg | [1][4] |

| Density | 0.892 g/mL | 25 °C | [1][4] |

| Refractive Index (n₂₀/D) | 1.439 | 20 °C | [1][4] |

| Melting Point | No data available | [5] | |

| Solubility | Soluble in water | [1] |

State, Appearance, and Odor

At standard temperature and pressure, this compound exists as a clear, colorless to faintly yellow liquid.[1][3][5] While specific odor information is not detailed in safety data sheets, amides can often have characteristic odors.[5]

Boiling Point and Intermolecular Forces

The boiling point of this compound is documented as 175-176 °C at 744 mmHg, which is near atmospheric pressure. This value is a direct consequence of the intermolecular forces present. As a tertiary amide, it lacks a proton on the nitrogen atom, rendering it incapable of acting as a hydrogen bond donor. Its primary intermolecular forces are London dispersion forces and strong dipole-dipole interactions arising from the polar amide group. This explains why its boiling point is significantly higher than nonpolar alkanes of similar molecular weight but lower than primary or secondary amides, which can form extensive hydrogen bond networks.

Caption: Boiling point comparison based on dominant intermolecular forces.

Density and Refractive Index

The density of this compound is 0.892 g/mL at 25 °C. This value is essential for converting between mass and volume, a common requirement in experimental setups. The refractive index, a measure of how light propagates through the substance, is 1.439 at 20 °C. It is a sensitive measure of purity; deviations from this value can indicate the presence of contaminants.

Solubility Profile

This compound is reported to be soluble in water.[1] This is attributed to the ability of the carbonyl oxygen to act as a hydrogen bond acceptor, allowing it to interact favorably with water molecules. Based on the principle of "like dissolves like," its polar amide nature and hydrocarbon backbone suggest it would also be miscible with a wide range of organic solvents, including alcohols (ethanol, methanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. While raw spectral data is not provided, the expected features for this compound can be predicted based on its molecular structure.[6][7][8]

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum would be a strong, sharp absorption band for the carbonyl (C=O) group of the tertiary amide, typically appearing in the range of 1630-1670 cm⁻¹. Other expected signals include C-H stretching vibrations from the isopropyl and N-methyl groups around 2850-3000 cm⁻¹. The absence of a broad N-H stretching band (typically ~3100-3500 cm⁻¹) confirms its tertiary amide structure.[2][8]

-

¹H NMR Spectroscopy : The proton NMR spectrum would provide a unique fingerprint. One would expect to see a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single isopropyl C-H proton, and two distinct singlets for the N-methyl groups due to restricted rotation around the C-N amide bond. This magnetic non-equivalence of the N-methyl groups is a classic feature of N,N-disubstituted amides.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each carbon environment: a signal for the carbonyl carbon (typically downfield, ~170-180 ppm), signals for the two N-methyl carbons, and signals for the methyl and methine carbons of the isopropyl group.

-

Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, 115.17.[4] Common fragmentation patterns for amides include alpha-cleavage, resulting in the loss of alkyl groups attached to the carbonyl or nitrogen atoms.

Experimental Protocol: Boiling Point Determination by Distillation

This protocol outlines a standard laboratory procedure for verifying the boiling point of a liquid sample like this compound at atmospheric pressure. This method serves as a practical assessment of purity.

Objective: To determine the atmospheric boiling point of a liquid sample and compare it to the literature value.

Materials:

-

Sample of this compound (~20-30 mL)

-

Round-bottom flask (50 mL)

-

Distillation head with thermometer adapter

-

Calibrated thermometer (-10 to 250 °C)

-

Liebig condenser

-

Receiving flask

-

Heating mantle with a variable controller

-

Boiling chips

-

Clamps and stands to secure the apparatus

-

Barometer to record atmospheric pressure

Methodology:

-

Apparatus Assembly:

-

Place 2-3 boiling chips into the 50 mL round-bottom flask.

-

Add approximately 25 mL of this compound to the flask.

-

Assemble the distillation apparatus securely using clamps. Ensure all joints are snug.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.

-

-

Heating and Distillation:

-

Turn on the heating mantle to a low-to-medium setting. Heat the flask gently and uniformly.

-

Observe the liquid as it begins to boil and the vapor rises into the distillation head.

-

Watch for the condensation ring to rise slowly and bathe the thermometer bulb.

-

Record the temperature when it stabilizes. This is the temperature at which a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.

-

-

-

Record the stable temperature reading from the thermometer.

-

Record the atmospheric pressure from the laboratory barometer.

-

Turn off the heating mantle and allow the apparatus to cool completely before disassembly.

-

-

Analysis:

-

Compare the observed boiling point to the literature value (175-176 °C).

-

If the local atmospheric pressure is significantly different from 760 mmHg, a pressure correction may be necessary for a precise comparison. A narrow boiling range close to the literature value is indicative of high purity.

-

Caption: Workflow for experimental boiling point determination.

Safety, Handling, and Storage

Proper handling of any chemical is crucial for laboratory safety. According to safety data sheets, this compound presents several hazards.

-

Hazard Classifications : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9] The signal word associated with it is "Warning".[4]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety goggles or faceshields, chemical-resistant gloves, and a lab coat, should be worn.[4][9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10]

-

Storage : It is classified as a combustible liquid.[4] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition.[9][11]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists.

Conclusion

This compound is a liquid tertiary amide with a well-defined set of physical properties that govern its behavior and application. Its boiling point of 175-176 °C, density of 0.892 g/mL, and solubility in water are key parameters for its use in organic synthesis. The absence of an N-H bond prevents hydrogen bonding, distinguishing its physical behavior from primary and secondary amides. The spectroscopic signatures provide clear markers for identity and purity confirmation. By understanding and applying the technical data presented in this guide, researchers and drug development professionals can confidently and safely utilize this compound in their work.

References

- 1. N,N,2-TRIMETHYLPROPIONAMIDE | 21678-37-5 [chemicalbook.com]

- 2. This compound 99 21678-37-5 [sigmaaldrich.com]

- 3. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound 99 21678-37-5 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of N,N-Dimethylisobutyramide from Isobutyric Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing N,N-Dimethylisobutyramide (DMIA) from isobutyric acid. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, step-by-step experimental protocols, and mechanistic details of the primary synthetic routes. We will explore both classical and modern approaches, including the activation of isobutyric acid via acyl chlorides and the use of in-situ coupling agents. Furthermore, this guide addresses the practical aspects of product purification, analytical characterization, and the critical safety considerations required when handling the involved reagents.

Introduction: this compound

This compound, also known as N,N,2-trimethylpropionamide, is a tertiary amide with the chemical formula (CH₃)₂CHCON(CH₃)₂.[1][2][3] It is a colorless to slightly yellow liquid at room temperature.[4][5] Due to the N,N-disubstitution, it is an aprotic polar solvent and lacks the N-H bonds necessary for hydrogen bond donation, which influences its physical properties and reactivity. Its utility is found as a specialty solvent and as a versatile intermediate in organic synthesis, including in the preparation of reactive species like 1-chloro-N,N,2-trimethylpropenylamine.[3][4] The synthesis of such amides is a cornerstone of organic and medicinal chemistry, making robust and well-understood synthetic protocols essential.

This guide focuses on the transformation of isobutyric acid, a readily available carboxylic acid, into this compound, providing the detailed scientific rationale behind the preferred synthetic strategies.

Foundational Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is deceptively complex. The primary obstacle is the competing acid-base reaction, where the acidic carboxylic acid protonates the basic amine to form a stable and unreactive ammonium carboxylate salt.[6][7] Overcoming this thermodynamic sink is the central challenge in amide synthesis.

Figure 1: High-level strategies for the synthesis of this compound (DMIA).

Two primary strategies are employed to favor amide formation:

-

Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is converted into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[7] This is the most common and versatile method.

-

Direct Amidation: The ammonium carboxylate salt is heated to high temperatures (typically >160 °C) to drive off water and force the equilibrium towards the amide.[8][9] This approach is atom-economical but limited by the thermal stability of the substrates. Catalytic methods are emerging to facilitate this transformation under milder conditions.[8][10]

Methodology I: Synthesis via Activation of Isobutyric Acid

This robust two-step approach involves first activating the isobutyric acid by converting it to a highly reactive isobutyryl chloride, which then readily reacts with dimethylamine.

Step 1: Synthesis of Isobutyryl Chloride

The most common and efficient method for converting a carboxylic acid to an acyl chloride is by using thionyl chloride (SOCl₂).[11] The reaction proceeds by converting the poor hydroxyl leaving group into a chlorosulfite group, which is an excellent leaving group. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[11]

Figure 2: Reaction pathway for the formation of isobutyryl chloride using thionyl chloride.

Experimental Protocol: Isobutyryl Chloride Synthesis

-

Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel in a well-ventilated fume hood. The apparatus must be equipped with a gas trap to neutralize the evolving HCl and SO₂ gases (e.g., a bubbler with NaOH solution).

-

Reagents: Charge the flask with thionyl chloride (1.1-1.2 equivalents).

-

Reaction: Add isobutyric acid (1.0 equivalent) dropwise from the dropping funnel to the thionyl chloride with stirring. The reaction is typically exothermic.[12]

-

Heating: After the addition is complete, gently heat the reaction mixture to reflux (approx. 80 °C) for 30-60 minutes to ensure the reaction goes to completion.[12]

-

Purification: The resulting isobutyryl chloride can be purified by fractional distillation. The product has a boiling point of approximately 90-93 °C.[12][13]

Step 2: Reaction of Isobutyryl Chloride with Dimethylamine

The highly electrophilic isobutyryl chloride readily undergoes nucleophilic acyl substitution with dimethylamine. The reaction mechanism is a classic addition-elimination process.[14][15] Since this reaction produces one equivalent of HCl, two equivalents of dimethylamine are required: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming dimethylammonium chloride.[16] Alternatively, one equivalent of dimethylamine can be used in the presence of another base, such as triethylamine or pyridine.[]

Figure 3: Nucleophilic acyl substitution mechanism for the formation of DMIA.

Experimental Protocol: DMIA Synthesis from Isobutyryl Chloride

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-salt bath.

-

Reagents: Charge the flask with a solution of dimethylamine (2.2 equivalents, either as a solution in THF/water or condensed as a neat liquid) in an appropriate solvent like diethyl ether or dichloromethane.

-

Reaction: Dissolve isobutyryl chloride (1.0 equivalent) in the same solvent and add it dropwise via the dropping funnel to the cooled, stirred dimethylamine solution. Maintain the internal temperature below 10 °C. A white precipitate of dimethylammonium chloride will form.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Filter the mixture to remove the ammonium salt. Wash the filtrate with dilute aqueous HCl, then saturated aqueous NaHCO₃, and finally brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

In-situ Activation with Coupling Reagents

For substrates that may be sensitive to the harsh conditions of acyl chloride formation, in-situ activation using coupling reagents is a milder and highly efficient alternative. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7][18] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[19][20]

Figure 4: Workflow for EDC-mediated synthesis of this compound.

Experimental Protocol: EDC-Coupling for DMIA Synthesis

-

Setup: To a round-bottom flask, add isobutyric acid (1.0 equivalent) and a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Activation: Add EDC hydrochloride (1.1-1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the active intermediate.

-

Amine Addition: Add dimethylamine (1.2 equivalents, as a solution) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or distillation.

Product Purification and Characterization

Independent of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

Purification:

-

Distillation: As this compound is a liquid with a relatively high boiling point, vacuum distillation is the preferred method for purification on a larger scale.

-

Chromatography: For smaller scales or to remove closely-related impurities, flash column chromatography on silica gel is effective.

Characterization Data:

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 175-176 °C @ 744 mmHg | [1][3] |

| Density | 0.892 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.439 | [1][3] |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a doublet for the six equivalent methyl protons of the isobutyryl group, a septet for the single methine proton, and two singlets for the non-equivalent N-methyl groups (due to restricted rotation around the C-N amide bond).

-

¹³C NMR: Key signals include the carbonyl carbon (~175 ppm), the methine carbon, the isopropyl methyl carbons, and the N-methyl carbons.[21][22][23]

-

-

Infrared (IR) Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretching vibration, known as the Amide I band, which for a tertiary amide typically appears in the range of 1630-1670 cm⁻¹.[24][25][26] The absence of N-H stretching bands (3100-3500 cm⁻¹) confirms the tertiary amide structure.[27]

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 115.17 would be expected, along with characteristic fragmentation patterns.

Safety and Handling

The synthesis of this compound involves several hazardous chemicals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Chemical | Key Hazards | GHS Pictograms |

| Isobutyric Acid | Flammable, Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage.[18] | 🔥, 💀, corrosive |

| Thionyl Chloride | Causes severe skin burns and eye damage, Harmful if inhaled, Reacts violently with water. | 💀, corrosive |

| Dimethylamine | Extremely flammable gas, Contains gas under pressure, Toxic if inhaled, Causes severe skin burns and eye damage.[] | 🔥, gas cylinder, 💀, corrosive |

| This compound | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3] | ❗ |

General Precautions:

-

PPE: Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Handling: Thionyl chloride reacts violently with water and should be handled under anhydrous conditions. Dimethylamine is a flammable and corrosive gas/liquid and requires careful handling at low temperatures.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents like thionyl chloride and acyl chlorides carefully before disposal.

Conclusion

The synthesis of this compound from isobutyric acid is most reliably achieved through the activation of the carboxylic acid. The conversion to isobutyryl chloride followed by amination is a classic, high-yielding, and scalable method, though it involves harsh reagents. For more sensitive applications, in-situ activation with coupling agents like EDC offers a milder, albeit more expensive, alternative. Direct thermal amidation remains a less favorable option due to the high energy input required. The choice of method will ultimately depend on the scale of the reaction, the available equipment, cost considerations, and the chemical compatibility of any other functional groups present in more complex substrates.

References

- 1. N,N-二甲基异丁酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound 99 21678-37-5 [sigmaaldrich.com]

- 4. N,N,2-TRIMETHYLPROPIONAMIDE | 21678-37-5 [chemicalbook.com]

- 5. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]

- 6. jackwestin.com [jackwestin.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Isobutyryl chloride synthesis - chemicalbook [chemicalbook.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Khan Academy [khanacademy.org]

- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. forskning.ruc.dk [forskning.ruc.dk]

- 23. mdpi.com [mdpi.com]

- 24. ias.ac.in [ias.ac.in]

- 25. spcmc.ac.in [spcmc.ac.in]

- 26. pubs.acs.org [pubs.acs.org]

- 27. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N,N-Dimethylisobutyramide: Synthesis, Characterization, and Application as a Key Synthetic Precursor

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethylisobutyramide (CAS No: 21678-37-5), a pivotal N,N-disubstituted amide in modern organic synthesis. While a seemingly simple molecule, its true value is realized in its role as the direct precursor to 1-chloro-N,N,2-trimethylpropenylamine, colloquially known as Ghosez's reagent. This guide delves into the fundamental chemical identity, physicochemical properties, and a detailed laboratory-scale synthesis of this compound. Furthermore, we present robust protocols for its analytical characterization and purity assessment by spectroscopic and chromatographic methods. The core of this document focuses on the mechanistic transformation of the title amide into its highly reactive chloroenamine derivative and discusses the subsequent utility of this reagent in drug discovery and development, particularly for the mild activation of carboxylic acids. Safety protocols and handling procedures are also detailed to ensure its safe and effective use in a research environment.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental identity and physical characteristics. This compound is a stable, liquid organic compound classified as a tertiary amide.

The structural representation and key chemical identifiers are provided below:

Physicochemical Data

The compound's physical properties are critical for its handling, purification, and use in reactions. It exists as a clear, colorless to slightly yellow liquid at room temperature and is combustible.[6]

| Property | Value | Source(s) |

| Physical Form | Liquid | [2][3][5] |

| Boiling Point | 175-176 °C (at 744 mmHg) | [2][3][5] |

| Density | 0.892 g/mL (at 25 °C) | [2][3][5] |

| Refractive Index (n²⁰/D) | 1.439 | [2][3][5] |

| Flash Point | 70 °C (158 °F) | [7][8] |

| Water Solubility | Soluble | [6][7] |

Synthesis and Mechanistic Insight

This compound is readily prepared via the acylation of a secondary amine (dimethylamine) with an acyl chloride (isobutyryl chloride). This is a standard and highly efficient method for forming tertiary amides.

Reaction Scheme: (CH₃)₂CHCOCl + 2 (CH₃)₂NH → (CH₃)₂CHCON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

The causality behind using two equivalents of the amine is fundamental to the process: the first equivalent acts as the nucleophile, while the second serves as a base to neutralize the hydrochloric acid byproduct, forming a salt and driving the reaction to completion. In a laboratory setting, an auxiliary amine base like triethylamine or pyridine is often used in place of a second equivalent of the primary amine substrate to conserve the more valuable reagent.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

-

Setup : Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagents : Charge the flask with a solution of dimethylamine (e.g., 40% in water, or an anhydrous source) or dimethylamine hydrochloride and an equivalent of triethylamine in 200 mL of anhydrous dichloromethane (DCM).

-

Reaction : Cool the flask to 0 °C in an ice-water bath. Add a solution of isobutyryl chloride in 50 mL of anhydrous DCM dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the acyl chloride by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : Transfer the mixture to a separatory funnel. Wash sequentially with 100 mL of water, 100 mL of 1 M HCl (to remove excess amine), 100 mL of saturated NaHCO₃ solution (to neutralize acid), and finally 100 mL of brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is a non-negotiable step in drug development and chemical research. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Spectroscopic Identification

-

¹H NMR (Proton NMR) : The proton NMR spectrum is expected to be simple and highly characteristic. Key signals would include a doublet for the six equivalent methyl protons of the isobutyryl group, a septet for the single methine proton, and two singlets for the N-methyl groups (which may be broadened or distinct due to restricted rotation around the C-N amide bond).

-

¹³C NMR (Carbon NMR) : The carbon spectrum should display signals for the carbonyl carbon (amide C=O), the isobutyryl methine and methyl carbons, and the N-methyl carbons.

-

IR Spectroscopy (Infrared) : The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O (amide I band) stretch, typically found in the region of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum should show a molecular ion peak (M⁺) at m/z = 115. Key fragmentation patterns would likely involve alpha-cleavage and McLafferty rearrangement.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility and thermal stability, GC-MS is the premier method for assessing the purity of this compound. It allows for the separation of the main component from residual starting materials, solvents, or byproducts.

Step-by-Step GC-MS Protocol:

-

Sample Preparation :

-

Accurately prepare a 1 mg/mL stock solution of the synthesized this compound in a volatile solvent such as dichloromethane or methanol.

-

Filter the sample through a 0.45 µm syringe filter into a GC vial.[9]

-

-

Instrumentation and Conditions :

-

Gas Chromatograph : Agilent 7890B GC or equivalent.[9]

-

Mass Spectrometer : Agilent 5977A MSD or equivalent.[9]

-

Column : A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[9]

-

Injector : Set to 250 °C with a split ratio of 50:1. Inject 1 µL.[9]

-

Oven Program :

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at 10 °C/min.

-

Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[9]

-

-

MSD Conditions :

-

Transfer Line: 280 °C.

-

Ion Source: 230 °C (Electron Ionization at 70 eV).

-

Scan Range: m/z 35-300.

-

-

-

Data Analysis :

-

Purity is determined by calculating the peak area percentage. The area of the this compound peak is divided by the total area of all detected peaks in the chromatogram.[9] For drug development applications, impurities should be identified by their mass spectra and quantified, with any impurity exceeding 0.1% being reported and characterized according to ICH guidelines.[4]

-

Key Application: Precursor to Ghosez's Reagent

The primary value of this compound in advanced synthesis is its role as the starting material for 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).[3] This reagent is a powerful and versatile tool for converting carboxylic acids into their corresponding acyl chlorides under exceptionally mild and neutral conditions, a critical advantage when working with sensitive or acid-labile substrates.[7][10]

Synthesis of Ghosez's Reagent

The conversion is a two-step, one-pot process involving the formation of an intermediate Vilsmeier-Haack type salt, followed by dehydrochlorination.[7]

Step A: Formation of the Iminium Chloride Salt The amide oxygen of this compound is activated by a chlorinating agent like phosgene, oxalyl chloride, or phosphorus oxychloride.[2][7] This forms a reactive 1-chloro-N,N,2-trimethylpropylideniminium chloride salt.

Step B: Dehydrochlorination to the Chloroenamine The addition of a non-nucleophilic base, typically triethylamine, abstracts a proton from the isobutyryl group, inducing an elimination of HCl to form the final chloroenamine product.[2]

Protocol for Ghosez's Reagent Synthesis (Adapted from Organic Syntheses)

This procedure requires stringent anhydrous and inert atmosphere techniques. Phosgene is extremely toxic and must be handled with appropriate safety measures.

-

Setup : Assemble a flask with a dropping funnel, stirrer, and condenser protected from moisture, under a nitrogen atmosphere.

-

Activation : Charge the flask with 1.0 mole of this compound in anhydrous dichloromethane. Cool to 0 °C. Slowly add a solution of phosgene (or oxalyl chloride) in dichloromethane. Allow the mixture to warm to room temperature and stir overnight. A white precipitate of the iminium salt will form.[2]

-

Elimination : Cool the suspension again and add 1.4 moles of anhydrous triethylamine dropwise. The reaction is exothermic and may reflux. Stir for an additional 2 hours at room temperature.[2]

-

Isolation : Add dry petroleum ether to precipitate the triethylamine hydrochloride salt. Filter the mixture quickly under nitrogen.[2]

-

Purification : Remove the solvents from the filtrate by distillation, then carefully distill the residue under nitrogen to obtain pure 1-chloro-N,N,2-trimethylpropenylamine.[2]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.

| Safety Information | Details | Source(s) |

| Signal Word | Warning | [2][3][11] |

| Pictograms | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3][11] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [2][3][11] |

| Storage Class | 10 (Combustible Liquids) | [2][3][11] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, use in fume hood. | [2][11] |

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle only in a well-ventilated chemical fume hood.[12][13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important building block whose utility is primarily expressed through its efficient conversion to Ghosez's reagent. For researchers and professionals in drug development, understanding the synthesis, characterization, and subsequent reactivity of this compound is key to leveraging one of modern chemistry's most effective methods for mild carboxylic acid activation. The protocols and data presented in this guide provide a solid framework for the confident and safe application of this compound in a research and development setting.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound 99 21678-37-5 [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. 1-Chloro-N,N,2-trimethylpropenylamine CAS#: 26189-59-3 [m.chemicalbook.com]

- 8. N,N-Dimethylbutyramide [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. entegris.com [entegris.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. CAS Reg. No. 15879-39-7 [webbook.nist.gov]

N,N-Dimethylisobutyramide (DMIB): A Technical Guide to a High-Performance Polar Aprotic Solvent

Introduction: The Evolving Landscape of Polar Aprotic Solvents

In the domains of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that dictates reaction kinetics, yield, and purity. Polar aprotic solvents are indispensable for their ability to dissolve a wide array of polar and nonpolar compounds and to accelerate reaction rates, particularly for nucleophilic substitutions.[1][2] They achieve this by effectively solvating cations while leaving anions relatively "naked" and more reactive.[1] However, the most common solvents in this class, such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP), are facing increasing regulatory scrutiny due to concerns over reproductive toxicity and other health hazards.[3][4] This paradigm shift has catalyzed the search for safer, more sustainable alternatives that do not compromise on performance.

This guide introduces N,N-Dimethylisobutyramide (CAS: 21678-37-5), also known as N,N,2-Trimethylpropionamide, a high-performance polar aprotic solvent emerging as a viable alternative to traditional amides.[5][6] We will explore its fundamental physicochemical properties, delve into its practical applications with field-proven insights, and provide a clear-eyed comparison against incumbent solvents, grounding all claims in authoritative data.

Physicochemical Profile of this compound (DMIB)

A solvent's utility is fundamentally defined by its physical and chemical properties. DMIB is a clear, colorless to slightly yellow liquid with a unique combination of characteristics that make it a powerful medium for a variety of chemical transformations.[5] Its high boiling point and thermal stability allow for a broad operational temperature range, while its amide functionality provides excellent solvating power.

Below is a summary of its key quantitative properties, essential for designing and scaling chemical processes.

| Property | Value | Source(s) |

| CAS Number | 21678-37-5 | [7] |

| Molecular Formula | C₆H₁₃NO | [6][8] |

| Molecular Weight | 115.17 g/mol | [7] |

| Appearance | Clear, colorless liquid | [5][9] |

| Density | 0.892 g/mL at 25 °C | [7][8] |

| Boiling Point | 175-176 °C (at 744 mmHg) | [7][8] |

| Flash Point | 158 °F (70 °C) | [5][8] |

| Refractive Index | n20/D 1.439 | [7][8] |

| Water Solubility | Soluble | [5][8] |

Core Advantages and Mechanistic Insights

The molecular structure of DMIB is the key to its efficacy. The N,N-disubstituted amide group provides high polarity and the ability to act as a strong hydrogen bond acceptor, crucial for dissolving salts and polar reagents.[10] Unlike protic solvents, it lacks acidic protons, preventing interference with base-sensitive reagents and intermediates. The isobutyryl group's branched structure provides steric hindrance that contributes to the solvent's stability and unique solvation properties compared to linear analogues.

Caption: Molecular structure of this compound (DMIB).

Applications in Chemical Synthesis

DMIB's robust properties make it an excellent choice for reactions that are challenging to run in other solvents. Its general utility lies in its ability to facilitate reactions by dissolving reactants and stabilizing charged intermediates or transition states.[1]

Key Application: Synthesis of Vilsmeier-type Reagents

A notable application of DMIB is its use as a precursor for synthesizing reactive intermediates. For instance, it is used in the preparation of 1-chloro-N,N,2-trimethylpropenylamine, a versatile reagent for various chemical transformations.[5] This highlights DMIB's role not just as a passive medium but as an active participant in building complex molecules.

Representative Protocol: Preparation of 1-chloro-N,N,2-trimethylpropenylamine

This protocol is a self-validating system designed for researchers. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize 1-chloro-N,N,2-trimethylpropenylamine from DMIB.

Materials:

-

This compound (DMIB), anhydrous (≥99%)[7]

-

Oxalyl chloride or Phosgene equivalent

-

Anhydrous, inert solvent (e.g., Dichloromethane)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

Methodology:

-

Reactor Preparation (Causality: Ensure Anhydrous Conditions): A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is dried in an oven and assembled hot under a stream of nitrogen. Maintaining an inert and dry atmosphere is critical as both the chlorinating agent and the product are moisture-sensitive.

-

Reagent Charging (Causality: Controlled Stoichiometry): Charge the flask with anhydrous DMIB dissolved in an equal volume of anhydrous dichloromethane. The co-solvent helps to control viscosity and moderate the reaction temperature.

-

Addition of Chlorinating Agent (Causality: Exotherm Control): Cool the solution to 0 °C using an ice bath. Add the chlorinating agent (e.g., oxalyl chloride) dropwise via the dropping funnel over 30-60 minutes. This slow addition is crucial to manage the exothermic reaction and prevent side-product formation.

-

Reaction (Causality: Drive to Completion): After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress should be monitored.

-

Self-Validation/Monitoring: Reaction completion can be verified by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the DMIB starting material or by IR spectroscopy to monitor the formation of the C=N bond of the product.

-

Work-up (Causality: Product Isolation): Once the reaction is complete, the solvent and any volatile byproducts are removed under reduced pressure. The resulting crude product can then be purified by distillation under high vacuum to yield the pure 1-chloro-N,N,2-trimethylpropenylamine.

Caption: General workflow for synthesis using DMIB as a reagent.

Comparative Analysis: DMIB vs. Conventional Solvents

For scientists in drug development, the rationale for switching solvents must be compelling, balancing performance, safety, and regulatory compliance. DMIB presents a strong case against DMF and NMP.

Caption: Logical comparison of DMIB with common polar aprotic solvents.

Performance: With a boiling point of 175-176 °C, DMIB is less volatile than DMF (153 °C) but more so than NMP (202 °C), offering a versatile temperature range for various synthetic needs.[4][7] Its solvation power is comparable to other amide solvents for a wide range of organic and inorganic compounds.

Safety & Health: This is where DMIB offers a significant advantage. It is classified as an irritant to the skin, eyes, and respiratory system.[11][12] While appropriate personal protective equipment (PPE) is required, it notably lacks the severe reproductive toxicity warnings (H360) associated with both DMF and NMP.[3][4] This distinction is critical for long-term safety in research labs and for simplifying compliance in manufacturing environments.

Environmental Profile: While specific biodegradability data for DMIB requires further investigation, the drive to replace solvents like NMP and DMF is rooted in reducing environmental and health impacts.[13][14] The lower volatility of DMIB compared to DMF can also contribute to reduced fugitive emissions.

Safety and Handling

As a responsible scientist, proper handling of any chemical is paramount. The Safety Data Sheet (SDS) for DMIB provides comprehensive guidance.[12][15]

Key Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile) and safety goggles or a face shield.[11] An appropriate respirator may be necessary for large-scale operations or in case of insufficient ventilation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15] It is classified as a combustible liquid.[11]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[12]

-

First Aid:

Conclusion

This compound stands out as a high-performance polar aprotic solvent with a compelling safety profile compared to traditional amide solvents like DMF and NMP. Its robust physicochemical properties, including a high boiling point and excellent solvency, make it a versatile and effective medium for a wide range of chemical reactions. For researchers and drug development professionals, DMIB represents not just a "drop-in" replacement, but an opportunity to design safer, more sustainable, and equally effective synthetic processes. As the chemical industry continues to evolve under the dual pressures of performance and regulation, solvents like DMIB will be instrumental in advancing innovation responsibly.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. N,N,2-TRIMETHYLPROPIONAMIDE | 21678-37-5 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound 99 21678-37-5 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 11. This compound 99 21678-37-5 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of N,N-Dimethylisobutyramide in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of N,N-Dimethylisobutyramide, a versatile N,N-disubstituted amide with applications in organic synthesis and potentially in drug development.[1] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust theoretical framework for predicting solubility, coupled with a detailed, field-proven experimental protocol for its accurate determination. This approach empowers researchers, scientists, and drug development professionals to ascertain the solubility of this compound in various organic solvents pertinent to their specific applications.

Introduction to this compound

This compound, also known as N,N,2-Trimethylpropionamide, is a colorless to slightly yellow liquid at room temperature.[1] Its chemical structure, featuring a polar amide group and non-polar alkyl groups, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for a range of applications, including its use as a reaction medium, a reagent in chemical synthesis, and for formulation development in the pharmaceutical industry.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3][4][5] |

| Appearance | Clear colorless to slightly yellow liquid | [1][6] |

| Density | 0.892 g/mL at 25 °C | [4][5] |

| Boiling Point | 175-176 °C at 744 mmHg | [4][5] |

| Refractive Index | n20/D 1.439 | [4][5] |

| CAS Number | 21678-37-5 | [3][4][5] |

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be miscible or soluble in one another. The molecular structure of this compound contains both a polar amide functional group and non-polar isobutyl and methyl groups. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The amide group of this compound can act as a hydrogen bond acceptor. While it lacks a hydrogen bond donor on the nitrogen atom, it can still interact favorably with the hydroxyl groups of protic solvents. It is reported to be soluble in water.[1] Its miscibility with alcohols like ethanol and methanol is also expected to be high.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar amide bond of this compound. High solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): The presence of the isobutyl and dimethylamino groups provides non-polar character. This suggests that this compound will have some solubility in non-polar solvents, although it may be less than in polar solvents. Complete miscibility with highly non-polar solvents like hexane might be limited.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Miscible | Hydrogen bonding and polar interactions. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble to Miscible | Strong dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Soluble | Van der Waals forces with alkyl groups. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of extensive published data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The following protocol is a robust and self-validating method for this purpose.

Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument (e.g., HPLC)

-

Calibrated pipettes and syringes

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2.00 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed. A good starting point is to add enough solute so that a visible amount of undissolved liquid remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 hours is generally recommended. The key is to ensure that the concentration of the solute in the solvent phase is no longer changing over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved this compound. This step is crucial for ensuring that the supernatant is free of any undissolved microdroplets.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the undissolved layer.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. The choice of dilution solvent will depend on the analytical method being used.

-

Analyze the diluted sample using a validated quantitative method, such as GC-FID. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = C × DF × (V_total / 1000) × (100 / V_sample)

Where:

-

C = Concentration of this compound in the analyzed sample (in g/L)

-

DF = Dilution factor

-

V_total = Total volume of the diluted sample (in mL)

-

V_sample = Initial volume of the supernatant taken for dilution (in mL)

-

-

Safety Considerations

This compound is classified as a warning-level hazard.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][7] Always handle this chemical in a well-ventilated area, such as a fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][7][8] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[7][9]

Conclusion

References

- 1. N,N,2-TRIMETHYLPROPIONAMIDE | 21678-37-5 [chemicalbook.com]

- 2. Drug Discovery & Development Resources - NCI [dctd.cancer.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 99 21678-37-5 [sigmaaldrich.com]

- 5. This compound 99 21678-37-5 [sigmaaldrich.com]

- 6. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Profiling of N,N-Dimethylisobutyramide: A Technical Guide

This technical guide provides an in-depth analysis of the predicted spectroscopic data for N,N-Dimethylisobutyramide (CAS No. 21678-37-5), a valuable intermediate in organic synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra, this guide leverages high-fidelity computational prediction models to provide a robust analytical framework.

Introduction to this compound and Spectroscopic Analysis

This compound, also known as N,N,2-trimethylpropionamide, is a tertiary amide with the molecular formula C₆H₁₃NO.[3][4][5] Its utility in chemical synthesis, for instance in the preparation of 1-chloro-N,N,2-trimethylpropenylamine, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques such as NMR and IR are paramount for the structural elucidation and quality control of such chemical entities.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound. The predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts and vibrational frequencies. While predicted data is a powerful tool, it is crucial to note that experimental verification is the gold standard for structural confirmation.

Molecular Structure and Key Features

To comprehend the spectroscopic data, a foundational understanding of the molecular structure is essential.

Figure 1. 2D Structure of this compound.

The key structural features influencing its spectroscopic properties are:

-

An isopropyl group (-CH(CH₃)₂) attached to the carbonyl carbon.

-

A tertiary amide functional group.

-

Two N-methyl groups (-N(CH₃)₂) which are chemically equivalent due to free rotation around the C-N bond at room temperature, though hindered rotation can sometimes lead to distinct signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by three distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.95 | Singlet | 6H | N-CH₃ | The two N-methyl groups are equivalent and appear as a singlet. The deshielding effect of the nitrogen and carbonyl group places this signal downfield. |

| ~2.70 | Septet | 1H | CH | The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet. It is deshielded by the adjacent carbonyl group. |

| ~1.10 | Doublet | 6H | C(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropyl group are coupled to the methine proton, appearing as a doublet. |

Methodology for Prediction:

The ¹H NMR chemical shifts were predicted using online computational tools that employ machine learning algorithms and extensive spectral databases. The process involves inputting the molecular structure (e.g., as a SMILES string: CC(C)C(=O)N(C)C) into the prediction engine.

Figure 2. Workflow for ¹H NMR Prediction.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~177 | C=O | The carbonyl carbon is significantly deshielded and appears furthest downfield. |

| ~37 | N-CH₃ | The carbons of the two equivalent N-methyl groups. |

| ~35 | CH | The methine carbon of the isopropyl group. |

| ~20 | C(CH₃)₂ | The carbons of the two equivalent methyl groups of the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectrum

The predicted IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl stretch of the tertiary amide.

Table 3: Predicted IR Absorption Bands and Assignments

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2970-2870 | Medium-Strong | C-H stretch | Aliphatic (isopropyl and N-methyl) |

| ~1645 | Strong | C=O stretch | Tertiary Amide |

| ~1465 | Medium | C-H bend | CH₃ and CH₂ |

| ~1385 | Medium | C-H bend | Isopropyl group (characteristic) |

| ~1260 | Medium-Strong | C-N stretch | Amide |

Causality in IR Absorptions:

-

C=O Stretch (~1645 cm⁻¹): The strong intensity of this band is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond. For tertiary amides, this band typically appears in the range of 1630-1670 cm⁻¹.

-

C-H Stretches (~2970-2870 cm⁻¹): These absorptions are characteristic of sp³ hybridized C-H bonds found in the methyl and methine groups.

-

C-N Stretch (~1260 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in the amide group gives rise to a moderately strong absorption in this region.

Figure 3. Relationship between molecular structure and predicted IR absorptions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data are in strong agreement with the known structural features of the molecule and the established principles of spectroscopic interpretation. The data presented herein serves as a valuable reference for the identification and characterization of this compound in research and development settings. It is recommended that this predicted data be confirmed with experimental analysis for any critical applications.

References

N,N-Dimethylisobutyramide: A Versatile Scaffold for Innovative Research Applications

Introduction: Re-evaluating a Versatile Amide

N,N-Dimethylisobutyramide (DMBA), a tertiary amide with the chemical formula C6H13NO, has traditionally been recognized for its role as a chemical intermediate.[1] However, a deeper analysis of its molecular structure and physicochemical properties reveals a significant, yet largely untapped, potential for broader research applications. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the prospective uses of DMBA, moving beyond its established role and into new scientific frontiers. By drawing logical parallels with well-characterized analogues such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), we can delineate a compelling case for DMBA as a versatile tool in organic synthesis, polymer chemistry, coordination chemistry, and medicinal chemistry.[2]

Physicochemical Properties: The Foundation for Versatility

A thorough understanding of a compound's physical and chemical characteristics is paramount to unlocking its full application potential. The properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H13NO | |

| Molecular Weight | 115.17 g/mol | |

| CAS Number | 21678-37-5 | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 175-176 °C at 744 mmHg | |

| Density | 0.892 g/mL at 25 °C | |

| Refractive Index | n20/D 1.439 | |

| Solubility | Soluble in organic solvents | [3] |

The high boiling point and polar aprotic nature of DMBA, conferred by the N,N-disubstituted amide group, are central to its potential as a solvent and reaction medium. The presence of an isopropyl group introduces steric hindrance that can influence its reactivity and selectivity in chemical transformations compared to its less bulky analogues.[2]

Established Application: A Stepping Stone to Broader Utility

Currently, the primary documented application of this compound is as a precursor in the synthesis of 1-chloro-N,N,2-trimethylpropenylamine. This highlights its utility as a building block in organic synthesis.

Experimental Protocol: Synthesis of 1-chloro-N,N,2-trimethylpropenylamine from this compound

This protocol is based on established methods for the conversion of amides to vinylogous amidinium salts.

Materials:

-

This compound (1.0 eq)

-

Oxalyl chloride or phosgene (1.1 eq)

-

Anhydrous dichloromethane (as solvent)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (or a solution of phosgene in dichloromethane) to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the solvent and any volatile byproducts under reduced pressure to yield the crude 1-chloro-N,N,2-trimethylpropenylamine.

-

The product can be used in subsequent reactions without further purification or can be purified by distillation under reduced pressure.

Potential Research Application 1: A High-Performance Polar Aprotic Solvent

Drawing parallels with DMF and DMAc, this compound is a strong candidate for use as a polar aprotic solvent in a variety of organic reactions.[4] Its high boiling point makes it suitable for reactions requiring elevated temperatures, while its ability to dissolve a wide range of organic and inorganic compounds can enhance reaction rates and yields.

Potential advantages over traditional solvents:

-

Higher boiling point: Allows for a wider range of reaction temperatures.

-

Steric hindrance: The isopropyl group may lead to different selectivity in certain reactions compared to DMF or DMAc.

-

Unique solubility profile: May offer advantages for specific substrates and reagents.

Hypothetical Application: Solvent in Nucleophilic Substitution Reactions

A step-by-step workflow for a hypothetical SNAr reaction is presented below.

Caption: Workflow for a hypothetical SNAr reaction using DMBA as a solvent.

Potential Research Application 2: A Versatile Reagent in Organic Synthesis

Beyond its role as a solvent, the amide functionality in this compound can be leveraged for various chemical transformations.

-

Transamidation Reactions: DMBA can serve as a dimethylamine source in transamidation reactions, offering an alternative to gaseous dimethylamine.[3]

-

Vilsmeier-Haack Type Reactions: Following conversion to its corresponding Vilsmeier reagent (1-chloro-N,N,2-trimethylpropenylamine), it can be used for the formylation of activated aromatic and heteroaromatic compounds.

Potential Research Application 3: Monomer and Solvent in Polymer Chemistry

The use of N,N-disubstituted acrylamides in polymer synthesis is well-established. While this compound is not a vinyl monomer, its structural features suggest potential applications in polymer science.

-

Solvent for Polymerization: Its high boiling point and polarity make it a suitable solvent for various polymerization techniques, such as free-radical and condensation polymerizations.[4] It may offer a unique solubility profile for certain polymers.

-

Chain Transfer Agent: The reactivity of the C-H bonds adjacent to the carbonyl group could potentially be exploited in radical polymerizations, allowing it to act as a chain transfer agent to control molecular weight.

Potential Research Application 4: Ligand in Coordination Chemistry

The carbonyl oxygen of the amide group in this compound possesses lone pairs of electrons, making it a potential ligand for coordination to metal ions. The steric bulk of the isopropyl group could influence the coordination geometry and reactivity of the resulting metal complexes.

Potential Research Directions:

-

Synthesis and Characterization of Novel Metal Complexes: Investigating the coordination of DMBA with various transition metals and lanthanides.[5]

-

Catalysis: Exploring the catalytic activity of DMBA-metal complexes in organic transformations.

Potential Research Application 5: A Scaffold for Medicinal Chemistry and Drug Discovery

The amide bond is a cornerstone of many pharmaceuticals. The this compound scaffold presents a starting point for the design and synthesis of novel bioactive molecules. The lipophilicity and metabolic stability of the N,N-dimethyl amide group can be advantageous in drug design.

Hypothetical Drug Discovery Workflow:

Caption: A potential workflow for the development of new drugs based on the DMBA scaffold.

Conclusion: A Call for Further Exploration

This compound, a seemingly simple molecule, holds considerable promise for a wide range of research applications. Its robust physicochemical properties, coupled with the versatility of the N,N-disubstituted amide functional group, make it a compelling candidate for exploration as a high-performance solvent, a versatile synthetic reagent, a component in polymer chemistry, a ligand in coordination chemistry, and a scaffold for medicinal chemistry. This guide serves as a foundational resource to inspire and facilitate further investigation into the untapped potential of this intriguing compound. The scientific community is encouraged to build upon these proposed applications and unlock the full scientific value of this compound.

References

N,N-Dimethylisobutyramide: A Technical Guide to its Mechanism of Action in Organic Reactions

Introduction: Beyond a Simple Amide Solvent

N,N-Dimethylisobutyramide (DMIA) is a polar aprotic solvent that has carved a niche in modern organic synthesis. While structurally similar to more common amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), the presence of an isobutyryl group imparts unique steric and electronic properties to the molecule. This guide provides an in-depth exploration of the mechanistic roles of DMIA in a variety of organic transformations, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application and advantages.

This document will delve into the fundamental physicochemical properties of DMIA, followed by a detailed analysis of its mechanism of action as a solvent, a reagent in Vilsmeier-Haack-type reactions, a directing group in metallation reactions, and its potential role in the synthesis of heterocyclic compounds. By understanding the underlying principles of its reactivity, chemists can strategically employ DMIA to enhance reaction efficiency, selectivity, and overall outcomes in complex synthetic pathways.

Physicochemical Properties: A Comparative Overview

The utility of a solvent is intrinsically linked to its physical properties. These parameters govern its solvating power, reaction kinetics, and operating temperature range. Below is a comparative table of key physicochemical properties of DMIA against other common polar aprotic solvents.

| Property | This compound (DMIA) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) |

| CAS Number | 21678-37-5 | 68-12-2 | 127-19-5 | 872-50-4 |

| Molecular Formula | C₆H₁₃NO[1] | C₃H₇NO | C₄H₉NO | C₅H₉NO |

| Molecular Weight ( g/mol ) | 115.17 | 73.09 | 87.12 | 99.13 |

| Boiling Point (°C) | 175-176 | 153 | 165 | 202 |

| Density (g/mL at 25 °C) | 0.892 | 0.944 | 0.937 | 1.028 |

| Refractive Index (n20/D) | 1.439 | 1.4305[2] | 1.4384[2] | 1.4700[2] |

| Dielectric Constant (ε) | Not readily available | 36.71[2][3] | 37.78[2][3] | 32.2[3] |

| Gutmann Donor Number (DN) | Not readily available | 26.6[4] | 27.8 | 27.3 |